Isocaryophyllene

Vue d'ensemble

Description

Le caryophyllène est un sesquiterpène bicyclique naturel que l'on retrouve dans de nombreuses huiles essentielles, notamment l'huile de clou de girofle, l'huile extraite des tiges et des fleurs de Syzygium aromaticum (clous de girofle), l'huile essentielle de Cannabis sativa, le copaïba, le romarin et le houblon . Il se distingue par la présence d'un cycle butane et d'une double liaison trans dans un cycle à neuf chaînons, deux caractéristiques rares dans la nature . Le caryophyllène contribue à l'arôme du poivre noir et possède diverses activités biologiques .

Méthodes De Préparation

Le caryophyllène peut être synthétisé par plusieurs voies. Une méthode courante implique l'activation catalytique du terpène, conduisant à divers réarrangements et produits . La production industrielle implique souvent l'extraction de sources naturelles telles que l'huile de clou de girofle et d'autres huiles essentielles . La préparation de l'oxyde de caryophyllène, un dérivé, peut être réalisée en utilisant du caryophyllène naturel comme matière première et du carbonate de sodium comme catalyseur .

Analyse Des Réactions Chimiques

Le caryophyllène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Par exemple, l'oxydation du caryophyllène par l'ozone suivie d'une réduction dans le dichlorométhane conduit à la formation d'aldéhyde de caryophyllène et d'aldéhyde de nocaryophyllone . Ces réactions impliquent souvent des réactifs courants tels que l'ozone et le dichlorométhane, et les principaux produits formés comprennent divers aldéhydes et autres dérivés oxydés .

Applications de la recherche scientifique

Le caryophyllène a de nombreuses applications de recherche scientifique dans divers domaines. En chimie, il sert de plateforme pour obtenir des composés de diverses structures, y compris des composés biologiquement actifs . En biologie et en médecine, le caryophyllène présente des activités anti-inflammatoires, analgésiques et anticancéreuses . Il agit comme un agoniste complet du récepteur cannabinoïde de type 2, ce qui le rend utile dans le traitement des maladies inflammatoires, des troubles du système nerveux et de certains types de cancer . De plus, le caryophyllène est utilisé dans la synthèse de substances naturelles et dans le développement de nouveaux agents pharmacologiques .

Mécanisme d'action

Le caryophyllène exerce ses effets principalement par son interaction avec le récepteur cannabinoïde de type 2 (récepteur CB2) . Il inhibe les principaux médiateurs inflammatoires, tels que la synthase d'oxyde nitrique inductible, l'interleukine 1 bêta, l'interleukine-6, le facteur de nécrose tumorale alpha, le facteur nucléaire kappa-chaîne légère-amplificateur des cellules B activées, la cyclooxygénase 1 et la cyclooxygénase 2 . L'activation des récepteurs alpha et gamma des activateurs de la prolifération des peroxysomes est également à l'origine de ses effets . La capacité du caryophyllène à se lier à ces récepteurs et à inhiber les voies inflammatoires sous-tend son potentiel thérapeutique .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research has demonstrated that isocaryophyllene exhibits significant anticancer properties. In a study evaluating its effects on human tumor cell lines (MCF-7, DLD-1, and L-929), this compound was shown to inhibit cell growth effectively. When combined with β-caryophyllene, the anticancer activity was potentiated, resulting in a notable increase in efficacy against these cancer cell lines .

Table 1: Anticancer Efficacy of this compound

| Compound | Cell Line | Inhibition (%) | Combination Effect |

|---|---|---|---|

| This compound | MCF-7 | 69% | Enhanced with β-caryophyllene |

| β-Caryophyllene | MCF-7 | 75% | Potentiated effect observed |

1.2 Anti-inflammatory Properties

this compound has been noted for its anti-inflammatory effects. It interacts with cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs), which play crucial roles in modulating inflammation and oxidative stress responses . This makes it a candidate for therapeutic strategies targeting chronic inflammatory diseases.

Biochemical Mechanisms

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves several pathways:

- Cannabinoid Receptor Modulation : this compound acts as a selective agonist for the CB2 receptor, influencing immune responses and reducing inflammation .

- Oxidative Stress Reduction : It has antioxidant properties that help mitigate oxidative damage in cells, contributing to its protective effects against neurodegenerative conditions .

Environmental Applications

3.1 Pest Control

this compound has been identified in extracts from various plants used in traditional pest control methods. Its efficacy as a natural insect repellent has been explored, particularly against agricultural pests .

Case Study: Neem Seed Extracts

In studies involving neem seed extracts enriched with this compound, significant repellent effects were observed against common agricultural pests. This suggests potential applications in sustainable agriculture practices.

Food Industry Applications

This compound's presence in essential oils makes it valuable in the food industry as a flavoring agent and preservative due to its antimicrobial properties. Its incorporation into food products can enhance flavor profiles while extending shelf life.

Future Research Directions

Further research is needed to fully elucidate the therapeutic potential of this compound across various domains:

- Clinical Trials : Investigating its efficacy as an adjunct therapy in cancer treatment.

- Environmental Impact Studies : Evaluating its role in sustainable agriculture and pest management.

- Food Safety Assessments : Understanding its potential as a natural preservative.

Mécanisme D'action

Caryophyllene exerts its effects primarily through its interaction with the cannabinoid receptor type 2 (CB2 receptor) . It inhibits the main inflammatory mediators, such as inducible nitric oxide synthase, interleukin 1 beta, interleukin-6, tumor necrosis factor-alpha, nuclear factor kappa-light-chain-enhancer of activated B cells, cyclooxygenase 1, and cyclooxygenase 2 . The activation of peroxisome proliferator-activated receptors alpha and gamma also mediates its effects . Caryophyllene’s ability to bind to these receptors and inhibit inflammatory pathways underlies its therapeutic potential .

Comparaison Avec Des Composés Similaires

Le caryophyllène est souvent comparé à d'autres sesquiterpènes tels que l'humulène et l'isocaryophyllène . Contrairement au caryophyllène, l'humulène ne possède pas de cycle butane et a des activités biologiques différentes . L'isocaryophyllène, l'isomère à double liaison cis du caryophyllène, diffère également par sa structure chimique et ses propriétés . La structure unique du caryophyllène, y compris le cycle butane et la double liaison trans, le distingue de ces composés similaires et contribue à ses activités biologiques distinctes .

Activité Biologique

Isocaryophyllene, a lesser-known sesquiterpene, is structurally related to β-caryophyllene and α-humulene, both of which have garnered significant attention for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

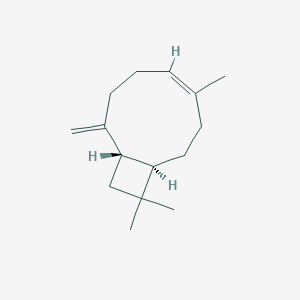

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its unique biological properties. It is primarily found in the essential oils of various plants, including those in the Asteraceae family. Its molecular formula is , and it has a molecular weight of 204.36 g/mol.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound, when combined with β-caryophyllene, enhanced the anticancer effects against MCF-7 breast cancer cells. The combination led to a 69% inhibition of cell growth at a concentration of 32 μg/mL, compared to 90% inhibition when β-caryophyllene was included . This suggests that this compound may act synergistically with other compounds to potentiate anticancer effects.

2. Immunomodulatory Effects

This compound has been shown to modulate immune responses. In studies involving microglial cells, it was observed that this compound could reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation occurs through the inhibition of the TLR4/NF-kB signaling pathway, which plays a crucial role in neuroinflammatory responses .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. It has been reported to scavenge free radicals effectively, thereby reducing cellular damage and potentially lowering the risk of chronic diseases associated with oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : this compound induces apoptosis in cancer cells through various signaling pathways, including PI3K/Akt/mTOR pathways .

- Anti-inflammatory Action : By inhibiting the expression of COX-2 and iNOS enzymes, this compound reduces inflammation and may help in conditions like arthritis and neurodegenerative diseases .

- Chemopreventive Potential : this compound has been identified as a potential chemopreventive agent due to its ability to block carcinogen-mediated DNA damage and enhance the efficacy of chemotherapeutic agents .

Case Study 1: Anticancer Synergy

A study assessed the combined effects of this compound and β-caryophyllene on tumor cell lines. The results indicated enhanced cytotoxicity when these compounds were used together compared to their individual effects .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer’s disease, this compound demonstrated protective effects against amyloid-beta-induced toxicity in microglial cells by reducing inflammatory cytokine release and promoting cell survival .

Comparative Analysis

| Compound | Anticancer Activity | Immunomodulatory Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| β-Caryophyllene | Very High | High | Very High |

| α-Humulene | Moderate | Moderate | Moderate |

Propriétés

IUPAC Name |

(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNUFJAVOOONJE-FLFDDASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881246 | |

| Record name | Isocaryophyllene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caryophyllene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264 to 266 °F at 14 mmHg (NTP, 1992) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-44-5, 118-65-0 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Isocaryophyllene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caryophyllene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaryophyllene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caryophyllene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4Z,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaryophyllene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryophyllene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1R*,4Z,9S*)]-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARYOPHYLLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY8I0KNIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocaryophyllene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.